Cas no 637747-00-3 (3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate)
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] N,N-dimethylcarbamate
- Carbamic acid, dimethyl-, 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-1-benzopyran-7-yl ester (9CI)
- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate
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- Inchi: 1S/C24H25NO6/c1-4-6-16-11-17-21(13-20(16)31-24(27)25(2)3)30-14-18(23(17)26)15-7-8-19-22(12-15)29-10-5-9-28-19/h7-8,11-14H,4-6,9-10H2,1-3H3
- InChI Key: SLZOGMKDOZJWTJ-UHFFFAOYSA-N
- SMILES: C(OC1=C(CCC)C=C2C(=C1)OC=C(C1=CC=C3OCCCOC3=C1)C2=O)(=O)N(C)C
Computed Properties
- Exact Mass: 423.168
- Monoisotopic Mass: 423.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-0535-2μmol |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-5μmol |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-10μmol |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-20μmol |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-1mg |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-2mg |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-3mg |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-4mg |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-5mg |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0535-10mg |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate |
637747-00-3 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Additional information on 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate
Introduction to 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate (CAS No. 637747-00-3)
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate, identified by its CAS number 637747-00-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of heterocyclic molecules characterized by a fused ring system, which is a common structural motif in many biologically active agents. The presence of both benzodioxepine and chromene moieties in its molecular framework suggests potential interactions with various biological targets, making it a subject of interest for further investigation.
The structural composition of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate encompasses several key functional groups that contribute to its unique chemical properties. The benzodioxepine ring, a derivative of the benzodioxole scaffold, is known for its role in several pharmacological applications due to its ability to modulate neurotransmitter systems. On the other hand, the chromene component, particularly the 4H-chromene moiety, is frequently encountered in natural products and pharmaceuticals, often exhibiting antioxidant and anti-inflammatory properties. The N,N-dimethylcarbamate group further enhances the compound's potential bioactivity by introducing a polar and nucleophilic site suitable for hydrogen bonding and other interactions with biological macromolecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential pharmacological relevance of such complex molecules more efficiently. The fused ring system in 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl N,N-dimethylcarbamate presents an opportunity to investigate its binding affinity and specificity towards various enzymes and receptors. Studies have shown that similar heterocyclic compounds can exhibit significant activity against targets involved in metabolic disorders, neurodegenerative diseases, and cancer. The propyl substituent at the 6-position of the chromene ring may play a crucial role in modulating the compound's solubility and bioavailability, which are critical factors in drug design.
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-y N,N-dimethylcarbamate involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The introduction of the N,N-dimethylcarbamate group necessitates careful handling to avoid side reactions such as hydrolysis or decomposition. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to construct the complex fused ring system efficiently. These approaches not only enhance the synthetic route but also allow for structural modifications that can fine-tune the pharmacological properties of the compound.
In terms of biological activity, preliminary studies on derivatives of the benzodioxepine and chromene scaffolds have revealed promising results in various disease models. For instance, compounds with similar structural features have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, the interaction between these heterocyclic molecules and neurotransmitter receptors has been explored for potential applications in treating neurological disorders. The unique combination of functional groups in 3-(3,4-dihydro -2H -1 ,5 -benzodioxepin -7 -y l)- 4 -oxo -6 -prop yl - 4 H -ch romen - 7 -y l N ,N -dimethylc arbamate suggests that it may exhibit similar or even broader biological activities.
The role of computational tools in drug discovery has been instrumental in predicting the binding modes and affinity of small molecules like 3-(3 , 4 -dihydro -2 H -1 ,5 -benz odiox epin - 7 -y l) - 4 -ox o -6-prop yl - 4 H-ch romen - 7-y l N ,N dimethyl carbamate to biological targets. Molecular docking simulations have been used to identify potential binding pockets on proteins relevant to therapeutic intervention. These studies often involve large datasets of known bioactive compounds to establish structure/activity relationships (SARs), which can guide further optimization efforts. The integration of experimental data with computational predictions provides a robust framework for rational drug design.
The pharmacokinetic profile of 3-(3 , 4 dihydro –2 H –1 ,5 benz odiox epin – 7 yl ) – 4 ox o –6 prop yl – 4 H chromen – 7 yl N ,N dimethyl carbamate is another critical aspect that needs to be evaluated during its development as a potential therapeutic agent. Factors such as absorption , distribution , metabolism , excretion (ADME), and toxicity (Tox) must be thoroughly assessed to ensure safety and efficacy . Advanced techniques like high-throughput screening (HTS) and qPCR assays are employed to evaluate these parameters rapidly . Additionally , preclinical studies involving cell-based assays and animal models can provide valuable insights into the compound's pharmacological effects.
Future directions in the research of 3-(3 , 4 dihydro –2 H –1 ,5 benz odiox epin – 7 yl ) – 4 ox o –6 prop yl – 4 H chromen – 7 yl N ,N dimethyl carbamate may include exploring its role as a lead compound for drug development or investigating its mechanisms of action at a molecular level . The versatility of its structural framework allows for modifications that could enhance its therapeutic potential while minimizing side effects . Collaborative efforts between synthetic chemists , biochemists , and medicinal chemists will be essential in translating laboratory findings into clinical applications.
In conclusion,3-(3 , 4 dihydro–2 H–1 ,5 benz odiox epin–7 yl )– 4 ox o–6 prop yl– 4 H chromen–7 yl N,N dimethyl carbamate (CAS No . 63774 70003) represents an intriguing molecule with potential applications across multiple therapeutic areas . Its unique structural features combined with recent advancements in drug discovery technologies position it as a promising candidate for further exploration . As research continues to uncover new biological functions associated with heterocyclic compounds , this molecule may contribute significantly to addressing unmet medical needs . p >
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